molecular formula C9H7FO2 B6172805 2-acetyl-4-fluorobenzaldehyde CAS No. 1891254-71-9

2-acetyl-4-fluorobenzaldehyde

Cat. No.: B6172805
CAS No.: 1891254-71-9
M. Wt: 166.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the second position and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-acetyl-4-fluorobenzaldehyde can be synthesized through a multi-step process. One common method involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent to produce 4-fluorobenzaldehyde . This intermediate can then undergo a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst.

Major Products Formed

    Oxidation: 2-acetyl-4-fluorobenzoic acid.

    Reduction: 2-acetyl-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-acetyl-4-fluorobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The fluorine atom can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring . In biological systems, the compound can interact with various enzymes and receptors, leading to different biological effects .

Comparison with Similar Compounds

2-acetyl-4-fluorobenzaldehyde can be compared with other fluorinated benzaldehydes and acetyl-substituted benzaldehydes:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

CAS No.

1891254-71-9

Molecular Formula

C9H7FO2

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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